2-phenyl-7-(2-thienyl)[1,2,4]triazolo[1,5-a]pyrimidine
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Overview
Description
2-phenyl-7-(2-thienyl)[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The structure of this compound consists of a triazole ring fused to a pyrimidine ring, with phenyl and thienyl substituents at specific positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenyl-7-(2-thienyl)[1,2,4]triazolo[1,5-a]pyrimidine can be achieved through various synthetic routes. One common method involves the heterocyclization of 5-amino-1,2,4-triazoles with 1,3-dielectrophilic agents . Another approach is the multicomponent reaction using aminotriazoles, β-ketoglutaric acid dimethyl ester, and dimethylformamide dimethyl acetal . The reaction conditions typically involve heating under reflux and the use of appropriate solvents such as methanol .
Industrial Production Methods
Industrial production of this compound may involve large-scale multicomponent reactions or other efficient synthetic routes that ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
2-phenyl-7-(2-thienyl)[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For example, the selective reduction of triazolopyrimidines to dihydro derivatives has been demonstrated .
Common Reagents and Conditions
Common reagents used in the reactions of this compound include sodium borohydride (NaBH4) for reduction reactions and various electrophilic agents for substitution reactions . The reactions are typically carried out under controlled conditions, such as heating under reflux in appropriate solvents.
Major Products
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, reduction reactions may yield dihydro derivatives, while substitution reactions may introduce new functional groups at specific positions on the triazolopyrimidine ring .
Scientific Research Applications
2-phenyl-7-(2-thienyl)[1,2,4]triazolo[1,5-a]pyrimidine has a wide range of scientific research applications due to its diverse biological activities. It has been studied for its potential use in medicinal chemistry, particularly as an inhibitor of various enzymes and receptors . Some of the notable applications include:
Chemistry: Used as a starting material for the synthesis of other heterocyclic compounds.
Biology: Investigated for its antibacterial, antifungal, and antiviral properties.
Industry: Utilized as a corrosion inhibitor for steel.
Mechanism of Action
The mechanism of action of 2-phenyl-7-(2-thienyl)[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit tyrosyl DNA phosphodiesterase 2 (TDP2), mutant forms of epidermal growth factor receptor kinase (L858R-T790M), and lysine-specific histone demethylase 1 (LSD1/KDM1A) . These interactions disrupt key biological processes, leading to the compound’s therapeutic effects.
Comparison with Similar Compounds
2-phenyl-7-(2-thienyl)[1,2,4]triazolo[1,5-a]pyrimidine can be compared with other similar compounds, such as:
1,2,4-triazolo[1,5-a]pyrimidines: These compounds share a similar core structure but may have different substituents, leading to variations in biological activity.
Pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidines: These compounds have an additional fused ring, which can alter their chemical and biological properties.
2-chloro-6-phenyl-7-(2-thienyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine: This compound has a similar structure but includes a chromeno ring, which may impact its reactivity and applications.
By comparing these compounds, researchers can identify the unique features and advantages of this compound, such as its specific biological activities and potential therapeutic applications.
Properties
IUPAC Name |
2-phenyl-7-thiophen-2-yl-[1,2,4]triazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N4S/c1-2-5-11(6-3-1)14-17-15-16-9-8-12(19(15)18-14)13-7-4-10-20-13/h1-10H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCHPMVKSFQHWKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN3C(=CC=NC3=N2)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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